molecular formula C10H18N2O B2539529 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole CAS No. 1856087-26-7

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole

Cat. No.: B2539529
CAS No.: 1856087-26-7
M. Wt: 182.267
InChI Key: FHKMDXXRIYXUNB-UHFFFAOYSA-N
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Description

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This specific compound features a sec-butoxymethyl group and an ethyl group attached to the pyrazole ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with sec-butoxymethylating agents. One common method includes the alkylation of 1-ethyl-1H-pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially yielding alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sec-butoxymethyl group, where nucleophiles like amines or thiols replace the butoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Pyrazole amines or thiols.

Scientific Research Applications

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butoxymethyl group may enhance the compound’s binding affinity and specificity towards these targets, leading to desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-(sec-butoxymethyl)-1-butyl-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-cyclopentyl-1H-pyrazole
  • 5-(sec-butoxymethyl)-1-(2-fluoroethyl)-1H-pyrazole

Uniqueness

5-(sec-butoxymethyl)-1-ethyl-1H-pyrazole stands out due to its specific combination of the sec-butoxymethyl and ethyl groups, which may confer unique chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(butan-2-yloxymethyl)-1-ethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c1-4-9(3)13-8-10-6-7-11-12(10)5-2/h6-7,9H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKMDXXRIYXUNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC=NN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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